molecular formula C15H11BrN2O3 B11794255 Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate

Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate

Cat. No.: B11794255
M. Wt: 347.16 g/mol
InChI Key: RKVNLXPVVRMTAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for Ethyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridine derivatives, while coupling reactions with boronic acids produce biaryl compounds .

Scientific Research Applications

Ethyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate can be compared with other similar compounds, such as:

These compounds share the benzo[d]oxazole core but differ in their substituents, leading to variations in their biological activities and applications .

Biological Activity

Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate is a synthetic organic compound distinguished by its unique structural features, including a benzo[d]oxazole ring and a brominated pyridine moiety. This compound has garnered interest for its potential biological activities, particularly as an immunomodulator and in the treatment of diseases such as cancer and tuberculosis.

Chemical Structure and Properties

The molecular formula of this compound is C15H11BrN2O3, with a CAS number of 1706442-18-3. Its structure includes:

  • Benzo[d]oxazole Core : A bicyclic structure known for various pharmacological activities.
  • Brominated Pyridine Moiety : The presence of bromine may enhance the compound's reactivity and biological interactions due to its electrophilic nature.

Immunomodulatory Effects

Research indicates that this compound exhibits immunomodulatory properties . Compounds with similar structures have shown efficacy against various diseases, suggesting that this compound may interact with biological targets involved in inflammatory processes or cell signaling pathways. Preliminary studies indicate that it may bind effectively to proteins or enzymes associated with disease mechanisms, particularly in cancer and tuberculosis treatment .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural characteristics. The benzo[d]oxazole moiety has been linked to various anticancer activities in related compounds. Interaction studies suggest that this compound could inhibit cancer cell proliferation through specific protein interactions .

Case Studies and Research Findings

Research findings highlight several critical aspects of the biological activity of this compound:

  • Binding Affinity Studies : Docking studies have indicated that this compound may exhibit strong binding affinities to targets involved in inflammatory responses, which could be evaluated using techniques like surface plasmon resonance or isothermal titration calorimetry .
  • Comparative Analysis with Similar Compounds :
    Compound NameStructure FeaturesBiological Activity
    Ethyl benzo[d]oxazole-2-carboxylateBenzo[d]oxazole coreAntimicrobial activity
    5-Bromopyridine-2-carboxylic acidBrominated pyridineAnti-inflammatory properties
    Benzothiazole derivativesSimilar heterocyclic structureAntitubercular activity
    This compound Combination of brominated pyridine and benzo[d]oxazolePotential immunomodulatory effects

This table illustrates how this compound stands out due to its unique combination of structural features, potentially enhancing its bioactivity compared to simpler derivatives.

Properties

Molecular Formula

C15H11BrN2O3

Molecular Weight

347.16 g/mol

IUPAC Name

ethyl 2-(5-bromopyridin-3-yl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C15H11BrN2O3/c1-2-20-15(19)9-3-4-13-12(6-9)18-14(21-13)10-5-11(16)8-17-7-10/h3-8H,2H2,1H3

InChI Key

RKVNLXPVVRMTAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CN=C3)Br

Origin of Product

United States

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